molecular formula C17H23Cl3O3 B13952631 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate CAS No. 53404-10-7

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate

Cat. No.: B13952631
CAS No.: 53404-10-7
M. Wt: 381.7 g/mol
InChI Key: FHZWKJQPDFHFTI-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate is a chemical compound known for its unique structure and properties It is an ester derivative of propanoic acid and is characterized by the presence of a trichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with 2-ethyl-4-methylpentanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with molecular targets and pathways. The trichlorophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The ester linkage can be hydrolyzed in biological systems, releasing the active components that exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-methylpentyl 2-(2,4-dichlorophenoxy)propionate
  • 2-Ethyl-4-methylpentyl 2-(2,4,6-trichlorophenoxy)propionate
  • 2-Ethyl-4-methylpentyl 2-(2,3,5-trichlorophenoxy)propionate

Uniqueness

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to the specific positioning of the chlorine atoms on the phenoxy group This arrangement can influence its reactivity, biological activity, and overall properties compared to other similar compounds

Properties

CAS No.

53404-10-7

Molecular Formula

C17H23Cl3O3

Molecular Weight

381.7 g/mol

IUPAC Name

(2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C17H23Cl3O3/c1-5-12(6-10(2)3)9-22-17(21)11(4)23-16-8-14(19)13(18)7-15(16)20/h7-8,10-12H,5-6,9H2,1-4H3

InChI Key

FHZWKJQPDFHFTI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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